molecular formula C13H12N2O2 B7542803 N-(4-pyridin-4-yloxyphenyl)acetamide

N-(4-pyridin-4-yloxyphenyl)acetamide

Cat. No. B7542803
M. Wt: 228.25 g/mol
InChI Key: SXGHYHSPEBRZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-pyridin-4-yloxyphenyl)acetamide, commonly known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.3 g/mol.

Mechanism of Action

The exact mechanism of action of PPA is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. PPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PPA has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
PPA has been shown to exhibit a wide range of biochemical and physiological effects. PPA has been found to reduce inflammation and pain in animal models of inflammation and pain. PPA has also been shown to possess anticonvulsant properties and can protect against neuronal damage in animal models of epilepsy. PPA has been shown to modulate the activity of certain neurotransmitter systems, including the GABA and glutamate systems.

Advantages and Limitations for Lab Experiments

PPA has several advantages for use in lab experiments. PPA is a relatively inexpensive compound that is easy to synthesize and purify. PPA has also been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, PPA has some limitations for use in lab experiments. PPA has poor aqueous solubility, which can limit its use in certain experimental setups. PPA also has a relatively short half-life in the body, which can limit its usefulness in certain in vivo experiments.

Future Directions

There are several future directions for research on PPA. One area of research is the development of more potent and selective PPA analogs that can be used as therapeutic agents for various diseases. Another area of research is the elucidation of the exact mechanism of action of PPA, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of PPA in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, PPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems. While there are some limitations to its use in lab experiments, PPA has several advantages and holds promise for future research and therapeutic development.

Synthesis Methods

PPA can be synthesized by the reaction of 4-bromophenol and 4-pyridinecarboxylic acid in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The reaction yields PPA as a white crystalline solid with a yield of up to 85%. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

PPA has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. PPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems.

properties

IUPAC Name

N-(4-pyridin-4-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHYHSPEBRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridin-4-yloxyphenyl)acetamide

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